molecular formula C21H22N2O2S B11564534 Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate

Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B11564534
M. Wt: 366.5 g/mol
InChI Key: QWVLTGZMGNXLHR-UHFFFAOYSA-N
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Description

BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a unique structure that includes a cyano group, a cyclooctapyridine ring, and a sulfanyl acetate moiety

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

benzyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C21H22N2O2S/c22-13-18-12-17-10-6-1-2-7-11-19(17)23-21(18)26-15-20(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,12H,1-2,6-7,10-11,14-15H2

InChI Key

QWVLTGZMGNXLHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Cyclooctapyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the cyclooctapyridine derivative with benzyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium cyanide, potassium cyanide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and sulfanyl moiety can play crucial roles in these interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)propanamide

Uniqueness

BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

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